(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C19H15FN2O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(23)22-19(25-17)21-15-7-5-14(20)6-8-15/h2-10,12H,1,11H2,(H,21,22,23)/b17-12- |
InChI Key |
IXTXXTYRWJCVDJ-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Synthesis
A streamlined approach combines 4-fluorophenylthiourea, 2-bromo-4-(prop-2-en-1-yloxy)acetophenone, and 4-(prop-2-en-1-yloxy)benzaldehyde in a single pot. Triethylamine (TEA) acts as both base and catalyst, reducing reaction time to 2–3 hours.
Advantages:
Solid-State Mechanochemical Synthesis
Ball-milling thiourea derivatives with α-halo ketones and aldehydes achieves comparable yields (65–70%) without solvents. This method is scalable and environmentally benign but requires precise control over milling time and energy input.
Scalability and Industrial Considerations
Large-scale production (>1 kg) employs continuous-flow reactors to enhance heat and mass transfer. Key parameters include:
-
Residence Time: 20–30 minutes.
-
Temperature Gradient: 70°C (cyclization) → 25°C (condensation).
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, analogous thiazolones inhibit 11β-HSD1/HSD2 enzymes (IC₅₀ = 0.8–3.2 μM) and exhibit anticancer activity against HCT-116 cells (IC₅₀ = 12.5 μM). Structural modifications at position 5 (e.g., replacing allyloxy with nitro or bromo groups) modulate potency and selectivity .
Chemical Reactions Analysis
Thiazol-4-one Ring
-
Nucleophilic Substitution : The 2-amino group undergoes alkylation/acylation under mild conditions (e.g., with benzyl chloride in DMF at 50°C).
-
Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the thiazole ring, forming thioamide intermediates.
Benzylidene Moiety
-
Electrophilic Addition : The α,β-unsaturated ketone participates in Michael additions with nucleophiles (e.g., thiols or amines) at room temperature.
-
Photochemical [2+2] Cycloaddition : UV irradiation induces dimerization via the benzylidene double bond.
Allyloxy Group
-
Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide at the allylic position.
-
Radical Polymerization : Initiates polymerization under AIBN (azobisisobutyronitrile) catalysis at 60°C.
Reaction Selectivity and Byproduct Analysis
Table 2: Competing Pathways in Allyloxy Group Reactions
| Reaction Type | Primary Product | Major Byproduct | Selectivity Factor |
|---|---|---|---|
| Epoxidation | Epoxide | Di-oxidized derivative | 8:1 |
| Polymerization | Poly(allyloxy) chain | Cross-linked oligomers | 6:1 |
Selectivity is highly dependent on solvent polarity and catalyst loading. For example, epoxidation favors dichloromethane over THF due to improved mCPBA solubility.
Comparative Reactivity with Analogues
Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹)
| Compound Substituent | Alkylation (k₁) | Epoxidation (k₂) |
|---|---|---|
| 4-Fluorophenylamino (target) | 2.4 ± 0.1 | 1.8 ± 0.2 |
| 4-Methoxyphenylamino | 1.9 ± 0.2 | 1.2 ± 0.1 |
| Unsubstituted phenylamino | 1.1 ± 0.1 | 0.6 ± 0.1 |
The electron-withdrawing fluorine atom enhances nucleophilicity at the amino group, increasing alkylation rates by 118% compared to methoxy-substituted analogues .
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 200°C (TGA data), limiting high-temperature applications.
-
pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under strong acidic (pH < 3) or basic (pH > 10) conditions.
Mechanistic Insights from Kinetic Studies
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization with various substituents. Structural characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.
Medicinal Chemistry
The compound has shown promising results in preliminary studies related to antimicrobial and antifungal activities. For instance, derivatives of thiazole compounds have been reported to exhibit significant antimicrobial properties against various bacterial strains and fungi .
Case Study: Antimicrobial Activity
A study focused on similar thiazole derivatives demonstrated their efficacy against resistant strains of bacteria. The synthesized compounds were tested using agar diffusion methods, revealing several candidates with notable activity levels .
Anticancer Research
Thiazole derivatives, including this compound, have been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.0 | |
| Compound B | HeLa (Cervical Cancer) | 10.5 |
Material Science
The unique structural properties of thiazole compounds allow for their application in material science, particularly in the development of organic semiconductors and sensors. The electronic properties can be tuned by modifying the substituents on the thiazole ring.
Case Study: Organic Semiconductor Development
Research has indicated that thiazole derivatives can be incorporated into organic photovoltaic devices, enhancing charge mobility and overall efficiency .
Mechanism of Action
The mechanism of action of (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The pharmacological and physicochemical properties of thiazol-4(5H)-one derivatives are highly dependent on substituent modifications. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (6j) and chloro (6j) substituents enhance antitubercular activity (MIC50 = 25.6 µg/mL) compared to electron-donating groups (EDGs) like methoxy or ethoxy .
- Fluorine Substitution: The 4-fluorophenylamino group in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 6c) .
Physicochemical Properties
Biological Activity
The compound (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, as well as its mechanisms of action.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one exhibit significant cytotoxic effects on various cancer cell lines.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that derivatives with similar thiazole structures inhibited tumor cell proliferation and showed selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values as low as 0.31 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.31 |
| Compound B | A549 | 0.53 |
| Compound C | HeLa | 0.52 |
Antioxidant Activity
The antioxidant potential of thiazole derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
- Evaluation Method : The antioxidant activity can be assessed using the TBARS assay, where lower EC50 values indicate higher antioxidant capacity. Compounds structurally related to (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one have shown significant activity with EC50 values ranging from 0.565 mM to 0.708 mM .
| Compound | EC50 (mM) |
|---|---|
| Compound D | 0.565 |
| Compound E | 0.708 |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties against a range of pathogens.
- Activity Spectrum : Studies have shown that compounds with thiazole rings exhibit antibacterial, antifungal, and antiviral activities. For example, derivatives have been documented to inhibit the growth of Staphylococcus aureus and Candida albicans effectively .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibited at 10 µg/mL |
| Candida albicans | Inhibited at 15 µg/mL |
Case Studies and Research Findings
Recent studies have highlighted the promising bioactivity of thiazole derivatives:
- Anticancer Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most potent compound exhibited an IC50 value of 0.16 µM against MCF-7 cells, demonstrating strong selectivity over normal cells .
- Antioxidant Evaluation : Research on antioxidant activities showed that certain modifications in the thiazole structure significantly enhanced their capacity to prevent oxidative stress in cellular models .
- Antimicrobial Testing : A comprehensive evaluation revealed that several thiazole derivatives displayed broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
